molecular formula C14H18O3 B14835850 2-Tert-butyl-4-cyclopropoxybenzoic acid

2-Tert-butyl-4-cyclopropoxybenzoic acid

Cat. No.: B14835850
M. Wt: 234.29 g/mol
InChI Key: QHGVHROQGZBDKW-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-cyclopropoxybenzoic acid is a substituted benzoic acid derivative characterized by a tert-butyl group at the 2-position and a cyclopropoxy moiety at the 4-position of the aromatic ring.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-tert-butyl-4-cyclopropyloxybenzoic acid

InChI

InChI=1S/C14H18O3/c1-14(2,3)12-8-10(17-9-4-5-9)6-7-11(12)13(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)

InChI Key

QHGVHROQGZBDKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC2CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-cyclopropoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-tert-butylbenzoic acid and cyclopropanol.

    Esterification: The first step involves the esterification of 2-tert-butylbenzoic acid with cyclopropanol in the presence of a strong acid catalyst like sulfuric acid to form the corresponding ester.

    Hydrolysis: The ester is then hydrolyzed under basic conditions using sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-cyclopropoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Tert-butyl-4-cyclopropoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with phenolic antioxidants like BHT (3,5-di-tert-butyl-4-hydroxytoluene) and BHA (3-tert-butyl-4-hydroxyanisole), which also feature tert-butyl groups and aromatic rings. However, unlike these phenolic antioxidants, 2-tert-butyl-4-cyclopropoxybenzoic acid contains a carboxylic acid group, which may alter solubility, acidity (pKa ~4.2), and interactions with cellular targets.

Property This compound BHT BHA
Core Structure Benzoic acid derivative Phenolic derivative Phenolic derivative
Substituents 2-tert-butyl, 4-cyclopropoxy 3,5-di-tert-butyl 3-tert-butyl, 4-methoxy
Solubility (logP) Estimated ~3.5 (moderately lipophilic) 5.1 (highly lipophilic) 3.5 (moderately lipophilic)
Functional Group Carboxylic acid (-COOH) Phenolic hydroxyl (-OH) Phenolic hydroxyl (-OH)

Physicochemical and Metabolic Properties

  • Metabolic Stability: The tert-butyl group in BHT and BHA enhances resistance to oxidative degradation.
  • Acid-Base Behavior: The carboxylic acid group (pKa ~4.2) may enhance solubility in physiological environments compared to phenolic analogs, which have higher pKa values (~10 for BHT/BHA).

Research Findings and Hypotheses

  • Hypothesized Applications : Based on structural parallels, this compound may serve as a chemopreventive agent or a stabilizer in pharmaceuticals. Its carboxylic acid group could enable salt formation for improved bioavailability.
  • Gaps in Knowledge: Direct comparative data on its antioxidant efficacy or metabolic fate are lacking. Studies analogous to those on BHT/BHA—e.g., measuring inhibition of aryl hydrocarbon hydroxylase or DNA adduct formation—are needed to validate its mechanistic profile .

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